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Foundational

An In-depth Technical Guide to 4-Bromo-4'-propylbiphenyl: Structure, Properties, and Applications

Foreword: The Unseen Architect of Modern Displays In the pursuit of ever more brilliant and efficient electronic displays and photonic devices, the role of the synthetic chemist is paramount. We operate at the molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Architect of Modern Displays

In the pursuit of ever more brilliant and efficient electronic displays and photonic devices, the role of the synthetic chemist is paramount. We operate at the molecular level, designing and constructing the foundational components that dictate the performance of the technologies that shape our world. This guide delves into the technical intricacies of one such pivotal molecule: 4-Bromo-4'-propylbiphenyl. While it may not be a household name, this compound is a critical intermediate in the synthesis of advanced materials, particularly for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Its unique biphasic structure, possessing both a reactive handle and a tunable organic moiety, makes it a versatile building block for the creation of novel materials with tailored optoelectronic properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical characteristics, synthesis, and key applications, underpinned by a foundation of scientific integrity and practical insight.

Molecular Identity and Physicochemical Profile

4-Bromo-4'-propylbiphenyl is a substituted biphenyl, a class of organic compounds characterized by two connected phenyl rings. The strategic placement of a bromine atom on one ring and a propyl group on the other imparts a unique combination of reactivity and mesogenic potential.

Chemical Structure:

Caption: Chemical structure of 4-Bromo-4'-propylbiphenyl.

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 58743-81-0[1]
Molecular Formula C15H15Br[1]
Molecular Weight 275.19 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 107-109 °C[2]
Boiling Point 349.5 °C at 760 mmHg[1]
Density 1.249 g/cm³[1]
Flash Point 161.8 °C[1]
Synonyms 1-bromo-4-(4-propylphenyl)benzene[1]

Synthesis of 4-Bromo-4'-propylbiphenyl: A Practical Approach

The synthesis of 4-Bromo-4'-propylbiphenyl can be achieved through various synthetic routes. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[3][4] This approach offers high yields and functional group tolerance.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Reactants Reactants: - 4-Bromophenylboronic acid - 1-Bromo-4-propylbenzene Reaction Reaction Mixture Reactants->Reaction Catalyst Catalyst System: - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) Catalyst->Reaction Solvent Solvent: - Toluene/Ethanol/Water Solvent->Reaction Heating Heating under Inert Atmosphere Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product 4-Bromo-4'-propylbiphenyl Purification->Product

Caption: Generalized workflow for the synthesis of 4-Bromo-4'-propylbiphenyl via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Illustrative):

Objective: To synthesize 4-Bromo-4'-propylbiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromophenylboronic acid

  • 1-Bromo-4-propylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromophenylboronic acid (1.2 equivalents), 1-bromo-4-propylbenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and deionized water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using hexanes as the eluent. Combine the fractions containing the desired product and evaporate the solvent to yield pure 4-Bromo-4'-propylbiphenyl as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Spectroscopic Characterization

While a dedicated, publicly available, and fully interpreted set of spectra for 4-Bromo-4'-propylbiphenyl is not readily found in peer-reviewed literature, we can predict the expected spectral features based on its structure and data from closely related analogs.

3.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the propyl chain protons.

  • Aromatic Region (δ 7.0-7.8 ppm): The eight aromatic protons will appear as a series of doublets and multiplets. The protons on the brominated ring will be influenced by the electron-withdrawing effect of the bromine, while the protons on the propyl-substituted ring will be influenced by the electron-donating nature of the alkyl group.

  • Propyl Chain Region (δ 0.9-2.7 ppm):

    • A triplet around δ 2.6 ppm corresponding to the two benzylic protons (-CH₂-Ar).

    • A sextet around δ 1.6 ppm for the methylene protons (-CH₂-CH₃).

    • A triplet around δ 0.9 ppm for the terminal methyl protons (-CH₃).

3.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Region (δ 120-145 ppm): Twelve distinct signals are expected for the aromatic carbons, including the two quaternary carbons where the rings are joined and the carbon attached to the bromine.

  • Aliphatic Region (δ 10-40 ppm): Three signals corresponding to the three carbons of the propyl group.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the aromatic rings and the alkyl chain.

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1400-1600 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

3.4. Mass Spectrometry (Predicted)

The mass spectrum will be characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 274 and 276.

  • Major Fragments: Loss of the propyl group ([M-43]⁺) and loss of the bromine atom ([M-79/81]⁺) are expected to be significant fragmentation pathways.[5]

Applications in Advanced Materials

The primary utility of 4-Bromo-4'-propylbiphenyl lies in its role as a versatile intermediate for the synthesis of more complex organic molecules with specific functionalities.[6]

4.1. Liquid Crystal Synthesis

The rigid biphenyl core of 4-Bromo-4'-propylbiphenyl is a common structural motif in calamitic (rod-shaped) liquid crystals.[7][8] The bromine atom serves as a reactive site for the introduction of various terminal groups, such as a cyano (-CN) group, which are crucial for inducing and tuning the mesomorphic properties of the final liquid crystal molecule. These cyanobiphenyls are foundational components of many liquid crystal displays (LCDs).[8]

Synthetic Pathway to a Cyanobiphenyl Liquid Crystal:

LC_Synthesis Start 4-Bromo-4'-propylbiphenyl Cyanation Cyanation Reaction (e.g., with CuCN) Start->Cyanation Reagent Intermediate 4-Propyl-4'-cyanobiphenyl Cyanation->Intermediate Product LC Liquid Crystal Material Intermediate->LC Final Product

Caption: A simplified synthetic route from 4-Bromo-4'-propylbiphenyl to a cyanobiphenyl liquid crystal.

4.2. Organic Light-Emitting Diode (OLED) Intermediates

In the field of OLEDs, 4-Bromo-4'-propylbiphenyl serves as a building block for the synthesis of larger, more complex molecules used as host materials or hole-transporting materials (HTMs).[6][9] The biphenyl unit provides good thermal stability and charge-carrying capabilities, which are essential for the longevity and efficiency of OLED devices.[10] The bromine atom allows for further functionalization through cross-coupling reactions to attach other aromatic or heterocyclic moieties, thereby fine-tuning the electronic properties and morphology of the resulting material.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-Bromo-4'-propylbiphenyl.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements:

  • May be harmful if swallowed.[13][14]

  • Causes skin irritation.[13][14]

  • Causes serious eye irritation.[13][14]

  • May cause respiratory irritation.[13][14]

  • Very toxic to aquatic life.[14]

Conclusion

4-Bromo-4'-propylbiphenyl stands as a testament to the enabling power of synthetic chemistry in materials science. Its carefully designed structure provides a versatile platform for the creation of high-performance materials that are integral to modern display technologies. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working at the forefront of organic electronics and materials development. As the demand for more advanced and efficient displays continues to grow, the importance of foundational intermediates like 4-Bromo-4'-propylbiphenyl will undoubtedly increase, paving the way for the next generation of optoelectronic devices.

References

[6] The relentless pursuit of brighter, more efficient, and flexible displays... (2026, January 21). The Chemistry Behind Better Displays: Understanding 4-Bromo-4-Propylbiphenyl. Retrieved February 17, 2026, from [Link]

[8] Gibb, C. J., Storey, J. M. D., & Imrie, C. T. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(14), 1863-1873. [Link]

[1] PureSynth. (n.d.). 4-Bromo-4-Propylbiphenyl 98.0%(GC). Retrieved February 17, 2026, from [Link]

[3] Itoh, T., Mase, T., & Nishiyama, Y. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7854–7863. [Link]

[9] Wu, C. C., et al. (2008). New hole transporting materials based on di- and tetra-substituted biphenyl derivatives for organic light-emitting diodes. Journal of Nanoscience and Nanotechnology, 8(10), 5123-5129. [Link]

[15] Goulding, M., & Adlem, K. (2010). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals, 528(1), 1-10. [Link]

[10] Lee, C. W., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 12(43), 48821–48829. [Link]

[16] El-Eshmawy, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384. [Link]

[17] Gande, S., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 6(16), 10826–10835. [Link]

[18] Shrestha, S., et al. (2019). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Crystals, 9(10), 527. [Link]

[19] Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Cape Town). [Link]

[4] Wikipedia. (2023, December 29). Suzuki reaction. In Wikipedia. [Link]

[20] Ahmadi, T., et al. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 15(32), 20567-20574. [Link]

[21] Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di...). Retrieved February 17, 2026, from [Link]

[22] LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Goulding, M., & Adlem, K. (2010). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals, 528(1), 1-10. [Link]

[23] PubChem. (n.d.). 4-Bromobiphenyl. Retrieved February 17, 2026, from [Link]

[5] Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved February 17, 2026, from [Link]

[24] PubChem. (n.d.). 4-Bromo-4'-hydroxybiphenyl. Retrieved February 17, 2026, from [Link]

[25] Wang, P., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 645-655. [Link]

[26] Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

[27] Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved February 17, 2026, from [Link]

[28] Mary, Y. S., et al. (2019). Synthesis, DFT, Spectroscopic Characterisation (FT-IR, FT-Raman, NMR and UV-Visible) and Molecular Docking Investigation of 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one (BPTP). Rasayan Journal of Chemistry, 12(3), 1269-1283. [Link]

[29] Organic Chemistry Explained. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

[30] Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 17, 2026, from [Link]

[31] Doc Brown's Chemistry. (2026, January 1). C-13 NMR SPECTROSCOPY INDEX. Retrieved February 17, 2026, from [Link]

[32] NIST. (n.d.). 4-Bromophenyl ether. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

4-Bromo-4'-propylbiphenyl solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-4'-propylbiphenyl in Organic Solvents Introduction 4-Bromo-4'-propylbiphenyl is a substituted aromatic hydrocarbon of significant interest in materials science and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-4'-propylbiphenyl in Organic Solvents

Introduction

4-Bromo-4'-propylbiphenyl is a substituted aromatic hydrocarbon of significant interest in materials science and pharmaceutical development. Its rigid biphenyl core, functionalized with a lipophilic propyl group and a reactive bromine atom, makes it a valuable intermediate in the synthesis of liquid crystals and complex pharmaceutical scaffolds.[1][2] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and analytical characterization. Poor solubility can lead to challenges in reaction kinetics, inefficient purification through crystallization, and difficulties in preparing solutions for analysis or biological screening.

This technical guide provides a comprehensive analysis of the solubility of 4-Bromo-4'-propylbiphenyl. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility based on its molecular structure. Recognizing that extensive quantitative data is not always publicly available, we present a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their own laboratory settings. This empowers scientists and drug development professionals to generate the precise data required for their specific applications, ensuring reproducibility and success in their research endeavors.

Physicochemical Profile and Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. 4-Bromo-4'-propylbiphenyl (CAS No: 58743-81-0) possesses a distinct architecture that dictates its interaction with various solvents.[1]

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₅Br[1][3]
Molecular Weight 275.19 g/mol [1]
Appearance Likely a white to off-white crystalline solid, typical for biphenyl derivatives.[4]
Predicted XlogP 5.6[3]

The molecule can be deconstructed into three key components that influence its solubility:

  • Biphenyl Core : This large, aromatic system is fundamentally non-polar and hydrophobic. It favors interactions with solvents that can engage in π-stacking or have a similar non-polar character, such as benzene and toluene.[4][5]

  • Propyl Group (-C₃H₇) : This alkyl chain significantly enhances the compound's lipophilicity and non-polar nature. It contributes to strong van der Waals interactions with non-polar aliphatic and aromatic solvents.

  • Bromo Group (-Br) : The bromine atom introduces a degree of polarity and polarizability to the molecule. While it does not enable strong hydrogen bonding, its dipole moment allows for modest interactions with more polar solvents. However, this effect is generally outweighed by the large non-polar scaffold.

The high predicted octanol-water partition coefficient (XlogP) of 5.6 strongly indicates that the compound is highly lipophilic and will exhibit very poor solubility in water but favorable solubility in non-polar organic solvents.[3]

Caption: Molecular structure and key functional groups influencing solubility.

Guiding Principles: Predicting Solubility

The foundational principle of "like dissolves like" provides a robust framework for predicting the solubility of 4-Bromo-4'-propylbiphenyl.[6][7] This rule states that substances with similar intermolecular forces are likely to be soluble in one another.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane) : These solvents primarily interact through weak van der Waals forces. The large, non-polar surface area of 4-Bromo-4'-propylbiphenyl allows for strong favorable interactions with these solvents. Therefore, high solubility is expected in solvents like toluene, benzene, diethyl ether, chloroform, and dichloromethane.[4][5] Solubility in alkanes like hexane should also be significant due to the propyl group.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO) : These solvents possess dipole moments but lack O-H or N-H bonds for hydrogen donation. While some interaction is possible with the C-Br bond dipole, the overwhelmingly non-polar nature of the solute will likely limit high solubility. Moderate to low solubility is predicted in solvents like acetone, ethyl acetate, and tetrahydrofuran (THF). Dimethyl sulfoxide (DMSO) is a very strong polar aprotic solvent and may dissolve the compound to a reasonable extent, a common practice for preparing stock solutions in drug discovery.[8]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water) : These solvents are characterized by strong hydrogen bonding networks. 4-Bromo-4'-propylbiphenyl cannot act as a hydrogen bond donor and is a very weak acceptor. To dissolve, it would need to disrupt the strong solvent-solvent hydrogen bonds, which is energetically unfavorable. Consequently, very low to negligible solubility is expected in alcohols like ethanol and methanol, and it is considered practically insoluble in water.[4][5][9]

Based on these principles, a predicted solubility profile can be summarized as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aromatic Toluene, BenzeneVery HighStrong π-stacking and van der Waals forces.
Halogenated Dichloromethane, ChloroformVery HighFavorable dipole-induced dipole and van der Waals interactions.
Non-Polar Aliphatic Hexane, CyclohexaneHighStrong van der Waals interactions, enhanced by the propyl group.
Ethers Diethyl Ether, THFHigh to ModerateEther oxygen provides slight polarity but is dominated by non-polar character.
Ketones / Esters Acetone, Ethyl AcetateModerate to LowMismatch in polarity; solute disrupts stronger solvent dipole-dipole forces.
Alcohols Ethanol, MethanolVery LowEnergetically unfavorable to disrupt the solvent's H-bonding network.
Water WaterInsolubleExtreme polarity mismatch; hydrophobic effect.

A Validated Protocol for Experimental Solubility Determination

For research and development, predicted solubility is insufficient. Accurate, quantitative data is essential. The following protocol describes a robust, self-validating method for determining the thermodynamic equilibrium solubility of 4-Bromo-4'-propylbiphenyl using the "excess solid" method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[8]

Required Materials and Equipment
  • 4-Bromo-4'-propylbiphenyl (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with screw caps

  • Volumetric flasks and pipettes

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • HPLC system with a UV detector and a suitable C18 column

Experimental Workflow

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add approximately 20-30 mg of 4-Bromo-4'-propylbiphenyl to a 2 mL glass vial. The key is to add enough solid so that a visible excess remains after equilibration.

  • Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Prepare a vial for each solvent to be tested. It is recommended to perform each measurement in triplicate for statistical validity.

Step 2: Equilibration

  • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

  • Agitate the samples for 24 to 48 hours. This extended time is critical to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid.[7]

Step 3: Sample Preparation and Analysis

  • After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled block for at least 1 hour to allow the excess solid to settle.

  • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

  • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved micro-particles.

  • Perform a precise serial dilution of the filtered sample with the mobile phase to bring its concentration within the range of the HPLC calibration curve.

  • Analyze the diluted sample using a validated HPLC-UV method. A C18 column with a mobile phase such as acetonitrile/water is typically effective for biphenyl compounds.

Step 4: Quantification

  • Prepare a series of calibration standards of 4-Bromo-4'-propylbiphenyl with known concentrations.

  • Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.

  • Using the peak area of the unknown sample and the equation from the calibration curve, determine the concentration of the diluted sample.

  • Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor. The result is typically expressed in mg/mL or mmol/L.

Safety and Handling Considerations

While a specific, comprehensive safety data sheet (SDS) for 4-Bromo-4'-propylbiphenyl may need to be sourced from the supplier, data from analogous compounds like 4-bromobiphenyl provides essential safety guidance.

  • Hazards : Similar compounds are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[10][11] They are also often classified as very toxic to aquatic life.[10]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

  • Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Disposal : Dispose of waste, including unused compound and solutions, according to local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[10]

Researchers must obtain and consult the specific Safety Data Sheet (SDS) for 4-Bromo-4'-propylbiphenyl from their supplier before commencing any work.

Conclusion

4-Bromo-4'-propylbiphenyl is a highly lipophilic molecule whose solubility is dominated by its non-polar biphenyl and propyl functionalities. It is predicted to be highly soluble in non-polar aromatic and halogenated solvents, with diminishing solubility in more polar media and practical insolubility in water. For professionals in research and drug development, this guide provides not only a strong theoretical foundation for understanding these characteristics but also a detailed, actionable protocol for determining precise solubility data. By applying this systematic experimental approach, researchers can obtain the reliable and critical information needed to optimize reaction conditions, streamline purification processes, and accelerate their development timelines.

References

  • Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Test. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

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  • Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. [Link]

  • Biphenyl. Wikipedia. [Link]

  • BIPHENYL. Ataman Kimya. [Link]

  • Biphenyl. Grokipedia. [Link]

  • Biphenyl (1,1-biphenyl). (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

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  • 4-Bromo-4'-tert-butylbiphenyl Properties. (2025, October 15). EPA CompTox Chemicals Dashboard. [Link]

  • 4-Bromo-4-Propylbiphenyl 98.0%(GC). PureSynth. [Link]

  • The Versatility of 4-Bromo-4'-iodobiphenyl in Pharmaceutical and Chemical Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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Foundational

Beyond the SDS: Technical Guide to 4-Bromo-4'-propylbiphenyl

Executive Summary & SDS Access While a Safety Data Sheet (SDS) provides a regulatory snapshot, it often lacks the contextual depth required for advanced research and drug development. This guide bridges the gap between c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & SDS Access

While a Safety Data Sheet (SDS) provides a regulatory snapshot, it often lacks the contextual depth required for advanced research and drug development. This guide bridges the gap between compliance data and practical application for 4-Bromo-4'-propylbiphenyl , a critical intermediate in the synthesis of liquid crystals (mesogens) and organic semiconductors (OLEDs).

Digital Safety Dossier (SDS Retrieval)

For regulatory compliance, always maintain the official SDS from your specific vendor. Verified repositories for CAS 58743-81-0 :

  • TCI Chemicals:

  • Alfa Aesar / Thermo Fisher:

  • PubChem:

Chemical Identity & Structural Analysis

Understanding the physical properties of 4-Bromo-4'-propylbiphenyl is a prerequisite for designing effective synthesis protocols. The propyl chain adds lipophilicity, influencing solubility in non-polar solvents, while the bromine atom serves as the reactive handle for cross-coupling.

PropertyDataTechnical Note
CAS Number 58743-81-0Unique identifier.[1][2][3][4]
IUPAC Name 1-Bromo-4-(4-propylphenyl)benzene
Molecular Formula C₁₅H₁₅Br
Molecular Weight 275.19 g/mol
Physical State White to light yellow powderCrystalline solid at STP.
Melting Point 107.0 – 109.0 °CDistinctly higher than unsubstituted biphenyl due to symmetry/packing.
Solubility Toluene, THF, ChloroformInsoluble in water.
Purity Standard >98.0% (GC)Critical for OLED/Liquid Crystal applications to prevent trap states.

Hazard Forensics & Risk Management

GHS Classification: Warning Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H411 (Toxic to aquatic life with long-lasting effects).

Mechanistic Safety Analysis
  • Skin/Eye Irritation: As an alkyl-substituted halobiphenyl, this compound acts as a lipophilic irritant. Upon contact, it can permeate the stratum corneum, leading to dermatitis. The "propyl" tail increases lipid solubility compared to bare bromobiphenyl, potentially enhancing dermal absorption.

  • Aquatic Toxicity: Biphenyl cores are notoriously persistent in the environment. All waste streams (aqueous washes, silica gel) must be segregated as Halogenated Organic Waste to prevent aquatic contamination.

Engineering Controls & PPE[5]
  • Respiratory: Use a localized exhaust hood (fume hood) with a face velocity >100 fpm. If handling micronized powder, a P95 particulate respirator is recommended to prevent inhalation of dust.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection. For prolonged immersion or scale-up (>10g), use double-gloving or laminate gloves (Silver Shield) due to the permeation potential of aromatic solvents (e.g., Toluene) used in processing.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Bromo-4'-propylbiphenyl in drug discovery and materials science is as an electrophile in Palladium-catalyzed cross-coupling.

The Logic of the Protocol
  • Catalyst Choice: Pd(PPh₃)₄ is chosen for its robustness with aryl bromides.

  • Base: Potassium Carbonate (K₂CO₃) provides the necessary activation of the boronic acid without the harshness of strong alkalis that might affect sensitive functional groups.

  • Solvent System: A Toluene/Water biphasic system ensures solubility of the lipophilic bromide (in Toluene) and the inorganic base (in Water), with phase transfer facilitating the reaction.

Workflow Diagram (DOT)

The following diagram outlines the critical path for handling this reagent in a synthesis workflow.

G Start Storage (Cool, Dark, <15°C) Weigh Weighing (Fume Hood, Anti-static) Start->Weigh Transfer Reaction Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene) Weigh->Reaction Add under Inert Gas (N2/Ar) Quench Quench & Extraction (Water/Brine Wash) Reaction->Quench Complete (TLC Control) Purify Purification (Recrystallization/Column) Quench->Purify Organic Phase Waste Disposal (Halogenated Waste) Quench->Waste Aqueous Phase Purify->Waste Silica/Solvent

Figure 1: Operational workflow for utilizing 4-Bromo-4'-propylbiphenyl in organic synthesis, emphasizing containment and waste segregation.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen (or Argon).

  • Reagent Loading:

    • Add 4-Bromo-4'-propylbiphenyl (1.0 equiv).

    • Add Aryl Boronic Acid (1.1 equiv).

    • Add Pd(PPh₃)₄ (3-5 mol%).[5] Note: Add catalyst last or use a glovebox if the catalyst is aged.

  • Solvent Addition: Add degassed Toluene and 2M aqueous Na₂CO₃ or K₂CO₃ (2:1 ratio).

  • Reaction: Reflux at 90-100°C for 12-24 hours. Monitor consumption of the bromide via TLC (eluent: Hexane/Ethyl Acetate).

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with Ethyl Acetate.

    • Wash organic layer with water (x2) and brine (x1).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography to isolate the coupled product.

Emergency Response Protocols

  • Spill (Solid): Do not dry sweep. Dampen with water to prevent dust generation, then scoop into a sealable container. Treat as hazardous chemical waste.

  • Eye Contact: Immediately flush with water for 15 minutes. Remove contact lenses if present and easy to do.[7] The lipophilic nature means residues may persist; seek medical attention if irritation endures.

  • Fire: Use Dry Chemical, CO₂, or alcohol-resistant foam.[8] Do not use a solid water stream , as it may scatter the molten material.

References

  • Alfa Aesar. (2025). Safety Data Sheet: 4-Bromo-4'-propylbiphenyl. Thermo Fisher Scientific. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9] Chemical Reviews, 95(7), 2457–2483. (Foundational protocol grounding).

  • PubChem. (2025). Compound Summary: 4-Bromo-4'-propylbiphenyl (CAS 58743-81-0).[2][3][4][10] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Technical Characterization of 4-Bromo-4'-propylbiphenyl: Thermodynamic Properties and Purity Assessment

The following technical guide provides an in-depth analysis of 4-Bromo-4'-propylbiphenyl , focusing on its thermodynamic properties, synthesis, and critical role as an intermediate in materials science and medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Bromo-4'-propylbiphenyl , focusing on its thermodynamic properties, synthesis, and critical role as an intermediate in materials science and medicinal chemistry.

Executive Summary & CAS Clarification

4-Bromo-4'-propylbiphenyl is a rigid, rod-like aromatic building block essential for the synthesis of nematic liquid crystals (such as cyanobiphenyls) and biaryl scaffolds in drug discovery.[1][2] Its high crystallinity and specific melting behavior make it a critical quality control marker in multistep synthesis.

Critical Technical Note: CAS Registry Verification

The user-provided CAS 58573-94-7 corresponds to 4-(4'-n-heptylphenyl)benzoic acid or related heptyl derivatives in several databases.[1][2] The correct, chemically verified CAS for 4-Bromo-4'-propylbiphenyl is 58743-81-0 .[1][2]

  • Target Compound: 4-Bromo-4'-propylbiphenyl[1][2][3][4]

  • Validated CAS: 58743-81-0 [1][2][3][5][6]

  • Molecular Formula: C₁₅H₁₅Br[1][2][5][6]

  • Molecular Weight: 275.19 g/mol [1][2][6][7]

Physicochemical Property Profile

The following data represents the validated thermodynamic baseline for high-purity (>98%) samples. Deviations from these ranges indicate the presence of regioisomers (e.g., ortho-bromo byproducts) or solvent occlusion.[2]

Table 1: Core Thermodynamic Data
PropertyExperimental ValueCondition / MethodTechnical Insight
Melting Point (MP) 107.0 – 109.0 °C Capillary, 1°C/min rampSharp melting range indicates high crystalline order; broadens significantly with <95% purity.[1][2]
Boiling Point (BP) 349.5 °C (extrapolated)760 mmHg (Atmospheric)Do not distill at atm. Theoretical value. Thermal decomposition likely precedes boiling.
Boiling Point (Vac) ~160 – 170 °C 0.5 – 1.0 mmHgRecommended range for vacuum distillation purification.
Density 1.249 g/cm³25 °C (Solid state)Denser than water; facilitates phase separation in aqueous workups.
Appearance White to pale yellowCrystalline PowderYellowing indicates oxidation or trace bromine impurities.
Thermodynamic Significance

The melting point of 107–109 °C is relatively high for a propyl-substituted biphenyl.[1][2] This is driven by the efficient π-π stacking of the flat biphenyl core, which is not sufficiently disrupted by the short propyl chain.[1] In contrast, longer alkyl chains (e.g., heptyl) often lower the melting point or introduce mesogenic (liquid crystalline) phases directly.

Synthesis & Purification Workflows

High-purity isolation of 4-Bromo-4'-propylbiphenyl requires a strategic approach to avoid difficult-to-separate isomers.[1][2] The two primary routes are Direct Bromination (Route A) and Cross-Coupling Construction (Route B).

Route A: Direct Bromination of 4-Propylbiphenyl

This is the industrial standard but prone to regioselectivity issues.[1][2]

  • Substrate: 4-Propylbiphenyl.

  • Reagent: Bromine (

    
    ) or NBS in 
    
    
    
    or DCM.
  • Catalyst:

    
     (Lewis Acid).[2]
    
  • Challenge: Controlling bromination at the 4'-position (para) vs. the 2'-position (ortho). The propyl group is weakly activating and ortho/para directing.

Route B: Suzuki-Miyaura Coupling (Convergent)

preferred for drug development where isomeric purity is paramount.[1][2]

  • Coupling Partners: 1-Bromo-4-propylbenzene + 4-Bromophenylboronic acid.[1][2]

  • Catalyst:

    
     or 
    
    
    
    .
  • Advantage: Eliminates regioisomers; yields pure para-para substituted product.[2]

Visualization: Purification Logic

The following diagram illustrates the decision matrix for purifying crude reaction mixtures based on the physical properties defined in Table 1.

PurificationProtocol Start Crude Reaction Mixture (Contains Isomers & Catalyst) Quench 1. Aqueous Quench (NaHSO3 for Br2 removal) Start->Quench Extract 2. Extraction (DCM or Toluene) Phase Separation Quench->Extract Decision Purity Check (GC/TLC) Isomer Ratio? Extract->Decision Distillation High-Vac Distillation (160°C @ 1 mmHg) Removes non-volatile tars Decision->Distillation Low Purity (<90%) Recryst Recrystallization (Ethanol or Hexanes) Target MP: 107-109°C Decision->Recryst High Purity (>90%) Distillation->Recryst Distillate Pure Final Product >98% Purity White Crystals Recryst->Pure Crystals Waste Filtrate/Residue (Ortho-isomers) Recryst->Waste Mother Liquor

Figure 1: Purification workflow prioritizing vacuum distillation for crude mixtures and recrystallization for final polishing.

Experimental Protocols for Property Validation

To ensure the integrity of the material for downstream applications (e.g., Liquid Crystal synthesis), the following validation steps are mandatory.

Protocol 1: Melting Point Determination
  • Instrument: Capillary Melting Point Apparatus (e.g., Mettler Toledo or Büchi).

  • Sample Prep: Dry sample in a desiccator for 4 hours to remove solvent traces (solvent depression is a common error). Pack 2-3 mm height in a glass capillary.

  • Ramp Rate:

    • Fast ramp (10°C/min) to 95°C.

    • Slow ramp (1.0°C/min ) from 95°C to 115°C.

  • Acceptance Criteria:

    • Onset: >106.5 °C.[2][5][6]

    • Clear Point: <109.5 °C.[2][3]

    • Range:

      
      .
      
Protocol 2: Vacuum Distillation (Boiling Point Validation)
  • Setup: Short-path distillation head with a Vigreux column.

  • Vacuum: High vacuum pump required (<1 mmHg).[2]

  • Procedure:

    • Heat oil bath to 180°C.

    • Slowly apply vacuum to avoid bumping.

    • Collect main fraction when vapor temperature stabilizes (approx. 160-170°C at 1 mmHg).[2]

    • Safety: Do not attempt atmospheric distillation; the required temperature (~350°C) will cause thermal degradation and discoloration.

Applications & Impact

Material Science: Liquid Crystals

4-Bromo-4'-propylbiphenyl is a "mesogenic core" precursor.[1][2]

  • Cyanobiphenyls (nCBs): It is converted via cyanation (CuCN substitution) to 4-Cyano-4'-propylbiphenyl (3CB) .[1][2]

  • Phase Behavior: The propyl chain provides flexibility, while the biphenyl core provides rigidity. This balance is crucial for the Nematic Phase stability in LCD screens.

  • Impact: Purity is paramount here. Even 0.1% impurity can depress the Clearing Point (Nematic-Isotropic transition) of the final liquid crystal mixture, ruining display performance.

Drug Development: Biaryl Scaffolds
  • Suzuki-Miyaura Coupling: The bromine handle is an excellent electrophile for coupling with aryl boronic acids.[1][2]

  • Pharmacophore: The 4-propylbiphenyl unit serves as a lipophilic spacer in kinase inhibitors and receptor antagonists, improving membrane permeability.[1][2]

Visualization: Application Pathways

Applications Core 4-Bromo-4'-propylbiphenyl (The Core) LC_Path Cyanation (CuCN/DMF) Core->LC_Path Substitution Pharma_Path Suzuki Coupling (R-B(OH)2 / Pd) Core->Pharma_Path C-C Bond Formation Product_LC 3CB / Liquid Crystals (Display Tech) LC_Path->Product_LC Nematic Phase Product_Drug Biaryl Drug Scaffolds (Lipophilic Domain) Pharma_Path->Product_Drug Med Chem

Figure 2: Divergent application pathways in Materials Science and Medicinal Chemistry.

References

  • TCI Chemicals. Product Specification: 4-Bromo-4'-propylbiphenyl (CAS 58743-81-0).[1][2] Retrieved from

  • Alfa Chemistry. 4-Bromo-4'-propylbiphenyl Physical Properties and Safety Data. Retrieved from

  • PubChem Database. Compound Summary for 4-Bromobiphenyl Derivatives. National Center for Biotechnology Information. Retrieved from [8]

  • Gray, G. W., et al. (1973). Liquid Crystals and Plastic Crystals.
  • PureSynth. Certificate of Analysis: 4-Bromo-4-Propylbiphenyl. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Bromination of 4-Propylbiphenyl

Executive Summary This technical guide details the protocol for the regioselective electrophilic bromination of 4-propylbiphenyl to synthesize 4-bromo-4'-propylbiphenyl (CAS: 58743-81-0). This moiety is a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the regioselective electrophilic bromination of 4-propylbiphenyl to synthesize 4-bromo-4'-propylbiphenyl (CAS: 58743-81-0). This moiety is a critical intermediate in the synthesis of nematic liquid crystals and advanced pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling.

Unlike standard benzene bromination, the biphenyl system presents unique regiochemical challenges due to the interplay between the propyl chain's steric hindrance and the electronic conjugation across the phenyl rings. This guide provides two validated protocols: a Standard Laboratory Method (high purity) and a Catalytic Industrial Method (high throughput), alongside mechanistic insights to ensure reproducibility.

Mechanistic Principles & Regioselectivity

Electrophilic Aromatic Substitution (EAS)

The reaction proceeds via an EAS mechanism.[1] The 4-propylbiphenyl substrate contains two aromatic rings:

  • Ring A (Propyl-substituted): The propyl group is a weak activator and ortho/para director. However, the para position is blocked by the biphenyl linkage.

  • Ring B (Unsubstituted): The phenyl group (Ring A) acts as a weak activator and ortho/para director for Ring B.

Why the 4'-position?

  • Sterics: The ortho positions on Ring A (adjacent to propyl) and Ring B (adjacent to the pivot bond) are sterically hindered. The rotation of the biphenyl bond creates a "twist" that discourages substitution at the 2, 2', 6, and 6' positions.

  • Electronics: The resonance stabilization of the sigma complex (arenium ion) is most effective when the electrophile attacks the 4' position, allowing positive charge delocalization across both rings without severe steric penalty.

Reaction Pathway Diagram

The following flowchart illustrates the critical decision points and chemical pathway.

BrominationWorkflow Start Start: 4-Propylbiphenyl Reagent Reagent Prep: Br2 in DCM (Method A) or Br2 + Fe Cat (Method B) Start->Reagent Dissolution Reaction Electrophilic Attack (Formation of Sigma Complex) Reagent->Reaction 0°C - Ambient Intermediate Intermediate: Wheland Complex Reaction->Intermediate Slow Step Selectivity Regioselectivity Check: 4'-position favored Intermediate->Selectivity -HBr Quench Quench: Sodium Bisulfite (aq) Selectivity->Quench Completion Workup Workup: Phase Separation & Drying Quench->Workup Purification Purification: Recrystallization (Ethanol) Workup->Purification Product Final Product: 4-Bromo-4'-propylbiphenyl Purification->Product

Figure 1: Operational workflow for the regioselective bromination of 4-propylbiphenyl, highlighting the critical path from reagent preparation to purification.

Safety & Handling (Critical)

  • Elemental Bromine (

    
    ):  Highly corrosive and toxic lachrymator. Causes severe skin burns. Must  be handled in a fume hood. All glassware must be dry.
    
  • Hydrogen Bromide (HBr): Toxic gas evolved during the reaction. Use a scrubber trap (NaOH solution) connected to the reaction vessel outlet.

  • Dichloromethane (DCM): Volatile organic solvent. Avoid inhalation.

Experimental Protocols

Method A: Standard Laboratory Synthesis (High Purity)

Best for: Small scale (<50g), research samples, high purity requirements.

Reagents:

  • 4-Propylbiphenyl (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Dichloromethane (DCM) (Solvent, 5 mL per gram of substrate)

  • Sodium Bisulfite (

    
    ) (sat. aq. solution)
    

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber.

  • Dissolution: Charge the flask with 4-propylbiphenyl and DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Dilute the Bromine in a small amount of DCM (1:1 v/v). Add this solution dropwise via the addition funnel over 30–45 minutes.

    • Note: The solution will turn dark orange/red. Slow addition prevents local overheating and polybromination.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/Ethyl Acetate 9:1) or GC-MS.

  • Quench: Once the starting material is consumed (<1%), cool back to 0°C and slowly add saturated

    
     solution until the orange bromine color disappears completely (solution becomes pale yellow/colorless).
    
  • Workup: Transfer to a separatory funnel. Separate the organic layer.[2] Wash the aqueous layer once with DCM. Combine organics and wash with water, then brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from hot Ethanol (EtOH).

Method B: Iron-Catalyzed Industrial Synthesis (High Yield)

Best for: Large scale (>100g), cost-efficiency, maximizing yield.

Reagents:

  • 4-Propylbiphenyl (1.0 eq)

  • Bromine (

    
    ) (1.02 eq)
    
  • Iron Powder (

    
    ) or 
    
    
    
    (1–3 mol%)
  • 1,2-Dichloroethane (DCE) or DCM

Procedure:

  • Catalyst Activation: In the reaction vessel, suspend the 4-propylbiphenyl and Iron catalyst in the solvent.

  • Bromination: Add Bromine dropwise at room temperature. The Iron catalyst acts as a Lewis acid, generating the highly reactive

    
     species.
    
  • Temperature Control: The reaction is exothermic. Maintain temperature below 30°C to prevent di-bromination (formation of 2,4'-dibromo species).

  • Completion: Reaction is typically faster than Method A (1–3 hours).

  • Workup: Filter off the iron catalyst through a Celite pad before quenching with bisulfite. Proceed with standard extraction and recrystallization.

Data Analysis & Expected Results

Yield and Purity Comparison
ParameterMethod A (Uncatalyzed)Method B (Fe-Catalyzed)
Reaction Time 4–8 Hours1–3 Hours
Crude Yield 85–90%92–96%
Isolated Yield (Pure) 70–75%80–85%
Major Impurity Starting Material2,4'-Dibromo-4-propylbiphenyl
Regioselectivity (4') >98%>95%
Characterization Data (Reference)[2][3]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 107–109°C [Source 1.13].

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.55 (d, 2H, Ar-H ortho to Br)
      
    • 
       7.48 (d, 2H, Ar-H meta to Br)
      
    • 
       7.44 (d, 2H, Ar-H biphenyl link)
      
    • 
       7.25 (d, 2H, Ar-H ortho to propyl)
      
    • 
       2.63 (t, 2H, benzylic 
      
      
      
      )
    • 
       1.68 (m, 2H, middle 
      
      
      
      )
    • 
       0.96 (t, 3H, terminal 
      
      
      
      )

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during recrystallization.Check stoichiometry. Ensure

quality (it degrades). Cool ethanol crystallization to -20°C to maximize recovery.
Polybromination Excess Bromine or high temperature.[1]Strictly control temperature (<25°C). Reduce

equivalents to 1.0.
Colored Product Residual Bromine or Iron salts.[1]Ensure thorough Bisulfite quench. If using Method B, wash organic layer with dilute HCl to remove Iron.
Evolution of HBr Normal byproduct.Ensure scrubber is functioning. Do not seal the vessel completely (pressure buildup).

References

  • Organic Syntheses. (1928). p-Bromobiphenyl Procedure.[1][2][3][4] Org.[1][5][6][7] Synth. 8, 42. Retrieved from [Link]

  • Google Patents. (2018). CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl.[4] Retrieved from

  • Alfa Chemical. (2025).[3] 4-Bromo-4-Propylbiphenyl Product Specifications. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Synthesis of 4-Cyano-4'-propylbiphenyl (3CB)

This Application Note and Protocol is designed for researchers in materials science and medicinal chemistry requiring high-purity synthesis of 4-cyano-4'-propylbiphenyl (3CB), a critical mesogen for liquid crystal (LC) m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in materials science and medicinal chemistry requiring high-purity synthesis of 4-cyano-4'-propylbiphenyl (3CB), a critical mesogen for liquid crystal (LC) mixtures.

Executive Summary & Scientific Context

4-Cyano-4'-propylbiphenyl (3CB) is a fundamental homolog in the cyanobiphenyl family. While its pentyl analog (5CB) is famous for room-temperature nematic stability, 3CB is extensively used in eutectic mixtures (such as the industry-standard E7 mixture) to modulate elastic constants (


) and reduce rotational viscosity (

).

The synthesis of 3CB presents a specific challenge: Purity .[1] For LC applications, purities


 result in depressed phase transition temperatures and ionic impurities that cause "image sticking" in display devices.

This guide details two synthetic routes:

  • Protocol A (Preferred): Palladium-Catalyzed Cyanation using Zn(CN)

    
    . This method is milder, offers higher functional group tolerance, and simplifies the removal of transition metals.
    
  • Protocol B (Classical): Rosenmund-von Braun Reaction using CuCN. This is robust and scalable but requires rigorous purification to remove copper contaminants.

Reaction Pathway Analysis

The transformation involves the nucleophilic aromatic substitution of the bromide moiety with a cyanide group.

Mechanistic Comparison
  • Rosenmund-von Braun: Relies on the formation of an organocopper intermediate at high temperatures (

    
    C). The harsh conditions can lead to side reactions like dealkylation or hydrolysis if moisture is present.
    
  • Pd-Catalyzed (Negishi-like): Proceeds via a Pd(0)/Pd(II) catalytic cycle: Oxidative Addition

    
     Transmetallation (with Zn) 
    
    
    
    Reductive Elimination. The use of Zn(CN)
    
    
    allows for a "slow release" of cyanide, preventing catalyst poisoning often seen with NaCN/KCN.
Visualization: Synthetic Workflow

G cluster_0 Protocol A: Pd-Catalysis (Preferred) cluster_1 Protocol B: Rosenmund-von Braun Start Starting Material 4-Bromo-4'-propylbiphenyl Pd_Step Pd(PPh3)4 / Zn(CN)2 DMF, 85°C, 4-6h Start->Pd_Step Low Waste Cu_Step CuCN / DMF Reflux (150°C), 12h Start->Cu_Step Scalable Workup Workup & Extraction (Removal of Metal Salts) Pd_Step->Workup Cu_Step->Workup Crude Crude Nitrile Workup->Crude Purification Purification Cascade 1. Silica Column 2. Recrystallization 3. Kugelrohr Distillation Crude->Purification Final Target Product 4-Cyano-4'-propylbiphenyl (>99.9% Purity) Purification->Final

Caption: Comparative synthetic pathways for 3CB synthesis. Protocol A is preferred for laboratory scale due to milder conditions and easier purification.

Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation (Recommended)

Best for: High purity requirements, lab-scale (1g - 50g), sensitive substrates.

Reagents:

  • 4-Bromo-4'-propylbiphenyl (1.0 equiv)

  • Zinc Cyanide (Zn(CN)

    
    ) (0.6 equiv)
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (3-5 mol%)
  • Solvent: Anhydrous DMF (degassed)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Loading: Under a nitrogen stream, charge the flask with 4-Bromo-4'-propylbiphenyl (e.g., 5.0 g, 18.2 mmol) and Zn(CN)

    
     (1.28 g, 10.9 mmol).
    
  • Solvation: Add anhydrous DMF (50 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (Critical: O

    
     deactivates the Pd catalyst).
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (1.05 g, 0.9 mmol). The solution typically turns yellow.
  • Reaction: Heat the mixture to 85°C (internal temperature). Monitor via TLC (Hexane:Ethyl Acetate 9:1).

    • Checkpoint: Conversion should be complete within 4-6 hours. The product spot will be more polar (lower R

      
      ) than the bromide.
      
  • Quenching: Cool to room temperature. Pour the mixture into 200 mL of 2M Ammonium Hydroxide (NH

    
    OH) or saturated NaHCO
    
    
    
    to quench and complex zinc salts.
  • Extraction: Extract with Toluene or Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over MgSO

    
     and concentrate.
    
Protocol B: Rosenmund-von Braun Reaction

Best for: Large scale (>100g), cost-sensitive production.

Reagents:

  • 4-Bromo-4'-propylbiphenyl (1.0 equiv)

  • Copper(I) Cyanide (CuCN) (1.2 - 1.5 equiv)

  • Solvent: DMF or NMP

Step-by-Step Procedure:

  • Setup: Use a flask with efficient mechanical stirring (copper salts can clump).

  • Reaction: Combine bromide (5.0 g) and CuCN (2.0 g) in DMF (40 mL).

  • Heating: Reflux at 150-160°C for 12-18 hours.

    • Note: The reaction mixture will turn dark brown/black.

  • Oxidative Workup (Critical): Cool to 60°C. Pour into a solution of FeCl

    
     (hydrated) in dilute HCl. This oxidizes Cu(I) to soluble Cu(II) species, breaking the product-copper complex.
    
  • Extraction: Extract with Toluene. The organic layer may require multiple washings with ethylene diamine (5% aq) to remove residual copper (indicated by blue color in aqueous phase).

Purification & Validation (The "Self-Validating" System)

Achieving "Liquid Crystal Grade" purity requires a specific cascade of techniques. A simple column is insufficient.

Purification Cascade
  • Adsorption Filtration (Silica Plug): Dissolve crude in minimum DCM/Hexane (1:1). Pass through a short pad of silica to remove catalyst ligands (PPh

    
    , Ph
    
    
    
    PO) and metal residues.
  • Recrystallization:

    • Solvent: Ethanol or Hexane/Ethanol (1:5).

    • Procedure: Dissolve at reflux, cool slowly to RT, then to 4°C. 3CB crystallizes as white needles.

  • Kugelrohr Distillation (or Sublimation):

    • Distill the crystals under high vacuum (<0.1 mbar) at 140-160°C (oven temp).

    • Purpose: Removes non-volatile oligomers and trace solvent residues that affect phase transitions.

Analytical Data & Expected Results
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity > 99.8%HPLC (C18, ACN:Water)
Melting Point 65.0 - 67.0 °CDSC / Capillary
Phase Behavior Monotropic Nematic*POM / DSC
1H NMR

7.6-7.7 (d, 2H), 7.5 (d, 2H), 7.3 (d, 2H), 2.6 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H)
400 MHz CDCl

Note on Phase Behavior: Unlike 5CB, 3CB is typically monotropic , meaning its nematic phase appears only upon cooling below the melting point before crystallization occurs.

  • Melting (Cr

    
     I):  ~66°C
    
  • Nematic (I

    
     N):  ~63.5°C (Upon cooling)
    
Visualization: Purification Logic

P Crude Crude Reaction Mixture Silica Step 1: Silica Gel Filtration (Removes Pd/Cu & Phosphines) Crude->Silica Recryst Step 2: Recrystallization (EtOH) (Removes Isomers & Byproducts) Silica->Recryst Distill Step 3: Kugelrohr Distillation (Removes Volatiles/Solvents) Recryst->Distill Check QC Check: HPLC >99.5%? Distill->Check Pass Release: LC Grade 3CB Check->Pass Yes Fail Reprocess Check->Fail No Fail->Recryst

Caption: The "Self-Validating" purification cascade ensures removal of all impurity classes (metals, organics, volatiles).

Troubleshooting & Safety

  • Low Yield: Often due to oxygen poisoning of Pd(0). Ensure rigorous degassing.

  • Blue/Green Organic Layer (Protocol B): Indicates residual copper. Wash with 10% ethylenediamine or aqueous ammonia until the aqueous layer is colorless.

  • Safety Warning: Zn(CN)

    
     and CuCN liberate HCN gas if exposed to strong acid. NEVER  acidify the waste stream. Quench all cyanide waste with bleach (sodium hypochlorite) in a basic solution (pH > 10) before disposal.
    

References

  • Goulding, M. et al. "Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals." ResearchGate.[2] Available at: [Link]

  • Organic Chemistry Portal. "Rosenmund-von Braun Reaction." Available at: [Link]

  • Yu, H. et al. "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 2011. Available at: [Link]

  • Gray, G.W. et al. "Liquid Crystals and Molecular Structure." (Foundational text on Cyanobiphenyl synthesis). Taylor & Francis Online. Context via: [Link][3][4][5]

Sources

Method

Application Notes &amp; Protocols for the Scalable Synthesis of 4-Bromo-4'-propylbiphenyl

Abstract 4-Bromo-4'-propylbiphenyl is a key intermediate in the synthesis of various organic electronic materials, liquid crystals, and pharmaceutical compounds. Its molecular structure, featuring a biphenyl core with di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-4'-propylbiphenyl is a key intermediate in the synthesis of various organic electronic materials, liquid crystals, and pharmaceutical compounds. Its molecular structure, featuring a biphenyl core with distinct bromo and propyl functionalities, allows for versatile downstream chemical modifications. This document provides detailed, scalable, and field-proven protocols for the synthesis of 4-Bromo-4'-propylbiphenyl, with a focus on methods that are amenable to large-scale production. We will explore two primary, robust synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Grignard reagent-based coupling. The causality behind experimental choices, process validation, and safety considerations are discussed in depth to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 4-Bromo-4'-propylbiphenyl

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. The specific structure of 4-Bromo-4'-propylbiphenyl offers two distinct reactive vectors. The bromo group provides a handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The propyl group at the 4'-position enhances solubility in organic solvents and influences the liquid crystalline properties of derivative molecules. Consequently, robust and scalable access to this building block is of significant industrial and academic importance.

This guide is designed to provide not just a set of instructions, but a framework for understanding the critical parameters that govern the successful synthesis of this compound on a larger scale.

Recommended Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is often the method of choice for the synthesis of biaryls on an industrial scale due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives. The general reaction proceeds via the palladium-catalyzed coupling of an organoborane with an organohalide.

**2.1. Mechanistic Rationale and

Workflow**

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (in this case, 1,4-dibromobenzene).

  • Transmetalation: The boronate species (formed from the boronic acid and a base) transfers its organic group (the propylphenyl group) to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.

The choice of a single-pot, sequential addition strategy is deliberate for scalability. It minimizes handling of intermediates and reduces solvent waste.

Suzuki_Workflow cluster_prep Step 1: Boronic Acid Synthesis cluster_coupling Step 2: Suzuki Coupling A 4-Propylphenylmagnesium Bromide (Grignard) B Trimethyl borate A->B Reaction C Acidic Workup (e.g., HCl) B->C Hydrolysis D 4-Propylphenylboronic Acid C->D Isolation E 1,4-Dibromobenzene F Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) D->F E->F Coupling Reaction G 4-Bromo-4'-propylbiphenyl F->G Product Formation

Figure 1: General workflow for the two-step synthesis of 4-Bromo-4'-propylbiphenyl.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of 4-propylphenylboronic acid with an excess of 1,4-dibromobenzene. The use of excess dibromobenzene is a strategic choice to minimize the formation of the undesired 4,4'-dipropylbiphenyl byproduct.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityMoles
4-Propylphenylboronic AcidC9H13BO2164.01>97%50.0 g0.305
1,4-DibromobenzeneC6H4Br2235.90>98%143.8 g0.610
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh3)41155.56>99%3.52 g0.00305
Potassium Carbonate (K2CO3)K2CO3138.21Anhydrous84.3 g0.610
TolueneC7H8-Anhydrous1.0 L-
EthanolC2H5OH-95%200 mL-
WaterH2O-Deionized500 mL-

Procedure:

  • Reactor Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1,4-dibromobenzene (143.8 g, 0.610 mol), 4-propylphenylboronic acid (50.0 g, 0.305 mol), and toluene (1.0 L).

  • Inert Atmosphere: Begin stirring the mixture and purge the system with nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Add the aqueous solution of potassium carbonate (84.3 g in 200 mL of water) followed by ethanol (200 mL). The ethanol is added to improve the solubility of the boronic acid.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3.52 g, 0.00305 mol). The mixture will typically turn a darker color.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product will contain unreacted 1,4-dibromobenzene. This can be removed by recrystallization from a solvent system like ethanol or a hexane/ethyl acetate mixture.

    • Alternatively, for higher purity, flash column chromatography on silica gel can be performed using hexane as the eluent.

    • Typical Yield: 75-85%.

Alternative Synthetic Strategy: Grignard Reagent Coupling

An alternative scalable approach involves a Kumada or Negishi-type cross-coupling, where a Grignard reagent is coupled with an aryl halide. This method can be cost-effective but is often more sensitive to moisture and air, requiring stricter control over the reaction environment.

Mechanistic Rationale and Workflow

This pathway involves two main stages:

  • Grignard Reagent Formation: 4-Bromopropylbenzene is reacted with magnesium metal in an ethereal solvent (like THF) to form 4-propylphenylmagnesium bromide. This step is highly exothermic and requires careful temperature control.

  • Cross-Coupling: The formed Grignard reagent is then coupled with 1,4-dibromobenzene, typically catalyzed by a nickel or palladium complex.

Grignard_Workflow cluster_grignard Step 1: Grignard Formation cluster_coupling Step 2: Cross-Coupling A 4-Bromopropylbenzene B Magnesium Turnings in THF A->B Reaction C 4-Propylphenylmagnesium Bromide B->C Formation D 1,4-Dibromobenzene E Ni or Pd Catalyst (e.g., NiCl2(dppp)) C->E D->E Coupling Reaction F 4-Bromo-4'-propylbiphenyl E->F Product Formation

Figure 2: General workflow for the Grignard-based synthesis of 4-Bromo-4'-propylbiphenyl.

Detailed Experimental Protocol: Grignard-Based Coupling

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityMoles
Magnesium TurningsMg24.31>99%8.15 g0.335
4-BromopropylbenzeneC9H11Br199.09>98%60.0 g0.301
1,4-DibromobenzeneC6H4Br2235.90>98%142.0 g0.602
[1,3-Bis(diphenylphosphino)propane]nickel(II) chlorideNiCl2(dppp)540.07>98%1.63 g0.00301
Tetrahydrofuran (THF)C4H8O-Anhydrous1.2 L-
Iodine (I2)I2253.81Crystal1 small crystal-

Procedure:

  • Reactor Setup and Grignard Initiation:

    • To a flame-dried 2 L three-necked flask under a nitrogen atmosphere, add magnesium turnings (8.15 g, 0.335 mol).

    • Add a small crystal of iodine (as an initiator).

    • Add 100 mL of anhydrous THF.

    • In a separate dropping funnel, dissolve 4-bromopropylbenzene (60.0 g, 0.301 mol) in 400 mL of anhydrous THF.

    • Add about 10% of the 4-bromopropylbenzene solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.

    • Once initiated, add the remaining 4-bromopropylbenzene solution dropwise, maintaining a gentle reflux. After the addition is complete, stir for an additional hour at room temperature.

  • Coupling Reaction:

    • In a separate 2 L flask, dissolve 1,4-dibromobenzene (142.0 g, 0.602 mol) and NiCl2(dppp) (1.63 g, 0.00301 mol) in 700 mL of anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of 1,4-dibromobenzene and catalyst via a cannula. The addition is exothermic and the temperature should be maintained below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) (approx. 500 mL).

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The purification strategy is similar to the Suzuki coupling method, involving recrystallization or column chromatography to remove excess 1,4-dibromobenzene.

    • Typical Yield: 65-75%.

Purity Assessment and Validation

The final product's purity is critical for its intended application. The following analytical techniques are recommended for characterization and quality control:

TechniquePurposeExpected Results
GC-MS Purity assessment and byproduct identificationA major peak corresponding to the product's mass (m/z = 276/278 for Br isotopes), with purity >98%.
¹H NMR Structural confirmationAromatic protons in the 7.2-7.6 ppm range, propyl group protons (triplet, sextet, triplet) in the 0.9-2.7 ppm range.
¹³C NMR Structural confirmationPresence of 12 distinct carbon signals (unless there is peak overlap).
HPLC Quantitative purity analysisA single major peak with area % >99% under appropriate conditions.

Safety and Handling Considerations

  • 1,4-Dibromobenzene: Irritant. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

  • Grignard Reagents: Highly reactive with water and protic solvents. All glassware must be flame-dried, and reactions must be conducted under a dry, inert atmosphere (N2 or Ar). The reaction is exothermic and requires careful temperature control to prevent runaways.

  • Toluene and THF: Flammable solvents. Work in a fume hood away from ignition sources.

Conclusion and Scalability Outlook

Both the Suzuki-Miyaura and Grignard-based methods offer viable pathways for the synthesis of 4-Bromo-4'-propylbiphenyl.

  • Suzuki-Miyaura Coupling: This is generally the preferred method for scalability due to its greater functional group tolerance, milder reaction conditions, and lower sensitivity to air and moisture compared to the Grignard route. The primary cost driver is the palladium catalyst, but catalyst loading can often be optimized for large-scale runs.

  • Grignard-Based Coupling: While potentially more cost-effective in terms of starting materials (magnesium vs. boronic acid), this method requires more stringent process controls, particularly regarding anhydrous conditions. The exothermic nature of Grignard formation also presents a greater safety challenge on a large scale.

The choice of synthetic route will ultimately depend on the available equipment, safety infrastructure, and economic considerations of the specific laboratory or manufacturing facility. The protocols provided herein have been designed to be robust and serve as a strong foundation for further process optimization and scale-up.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Chemler, S. R., & Trauner, D. (2001). Modern Methods for the Synthesis of Biphenyls. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

Application

Application Note: Synthesis of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic Acid

Target Analyte: (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 153035-56-4) Starting Material: 4-Bromo-4'-propylbiphenyl (CAS: 58573-94-7) Application: Liquid Crystal (LC) Monomer Synthesis, Suzuki-Miyaura Coupling I...

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 153035-56-4) Starting Material: 4-Bromo-4'-propylbiphenyl (CAS: 58573-94-7) Application: Liquid Crystal (LC) Monomer Synthesis, Suzuki-Miyaura Coupling Intermediates

Executive Summary & Strategic Reagent Selection

The conversion of 4-Bromo-4'-propylbiphenyl to its corresponding boronic acid is a pivotal transformation in the synthesis of terphenyl liquid crystals. The propyl chain at the 4'-position imparts solubility and mesogenic properties, but also dictates specific solvent choices to maintain homogeneity during cryogenic lithiation.

While Palladium-catalyzed borylation (Miyaura) is often used for complex substrates, the Lithium-Halogen Exchange remains the gold standard for this specific biphenyl system due to its high atom economy, absence of heavy metal contaminants, and direct access to the acid (vs. the ester).

Reagent Route Comparison
ParameterMethod A: Cryogenic Lithiation (Recommended)Method B: Grignard Formation (Scalable)Method C: Pd-Catalyzed (Alternative)
Reagents n-BuLi, B(OiPr)₃, THFMg turnings, B(OMe)₃, THFPd(dppf)Cl₂, B₂pin₂, KOAc
Temp -78°C (Strict control required)Reflux / RT80°C
Purity Highest (>99%) Moderate (Wurtz coupling risk)High (requires hydrolysis step)
Key Risk Moisture sensitivity; Lithium scramblingInitiation failure; Safety (exotherm)Residual Pd removal

Protocol A: High-Purity Cryogenic Lithiation (Research Scale)

Objective: Synthesis of 5–10 g of high-purity boronic acid with minimal protodeboronation.

Reagents & Equipment[1][3][4][5][6][7]
  • Substrate: 4-Bromo-4'-propylbiphenyl (Dry, azeotroped with toluene if necessary).

  • Solvent: Anhydrous THF (Inhibitor-free, <50 ppm H₂O).

  • Lithium Source: n-Butyllithium (2.5 M in hexanes). Note: Titrate before use.

  • Borate Electrophile: Triisopropyl borate [B(OiPr)₃]. Preferred over Trimethyl borate to reduce azeotrope formation during workup.

  • Quench: 1M HCl.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive pressure of N₂.

  • Solvation: Dissolve 4-Bromo-4'-propylbiphenyl (1.0 equiv) in anhydrous THF (0.15 M concentration).

    • Context: The propyl group improves solubility, but ensure full dissolution before cooling to prevent precipitation.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe or cannula over 20 minutes.

    • Critical Parameter: Internal temperature must not exceed -65°C. Higher temperatures risk scrambling the lithium to the biphenyl ring positions.

    • Observation: A color change (often to a creamy or light yellow suspension) indicates the formation of the lithiated biphenyl species.

  • ** equilibration:** Stir at -78°C for 45–60 minutes.

  • Borylation: Add B(OiPr)₃ (1.5 equiv) in one portion (or rapid dropwise).

    • Mechanism:[1][2][3][4][5][6][7][8] The aryllithium nucleophile attacks the empty p-orbital of boron.

  • Warming: Allow the reaction to warm naturally to Room Temperature (RT) over 2–3 hours. The solution should become clear.

  • Hydrolysis: Cool to 0°C and quench with 1M HCl until pH < 2. Stir vigorously for 30 minutes to hydrolyze the boronate ester intermediates.

Workup & Purification[1][3][8][10][11][13][14][15][16]
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Drying: Dry over Na₂SO₄ and concentrate in vacuo.

  • Boroxine Management: The crude solid often contains a mixture of boronic acid (monomer) and boroxine (anhydride trimer).

    • Purification: Recrystallize from Acetonitrile/Water (10:1) or Toluene .

    • Note: Avoid prolonged heating on silica gel, which causes dehydration.

Protocol B: Grignard Formation (Process Scale)[1]

Objective: Scalable synthesis (>50 g) avoiding cryogenic conditions.

Reagents
  • Magnesium: Mg turnings (1.2 equiv), mechanically activated (crushed) or iodine-activated.

  • Initiator: 1,2-Dibromoethane (catalytic) or DIBAL-H (trace).

  • Electrophile: Trimethyl borate [B(OMe)₃] (2.0 equiv).

Step-by-Step Methodology
  • Activation: Place Mg turnings in a dry flask under Argon. Heat with a heat gun while stirring to activate the surface.

  • Initiation: Add 10% of the substrate solution (in THF) and a crystal of Iodine. Heat gently until the iodine color fades and reflux begins.

  • Addition: Add the remaining substrate solution dropwise to maintain a gentle reflux (exothermic control).

  • Completion: Reflux for 1 hour after addition. Cool to -20°C .

    • Why Cool? Adding the Grignard to the borate (inverse addition) or cooling the Grignard before adding borate prevents double-addition (formation of borinic acid side products).

  • Borylation: Add B(OMe)₃ dropwise, maintaining temp < -10°C.

  • Hydrolysis: Pour reaction mixture into ice-cold 2M H₂SO₄.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Mechanism

This diagram illustrates the divergence between the Lithiation and Grignard routes and the critical hydrolysis step.

ReactionPathways Substrate 4-Bromo-4'-propylbiphenyl (Ar-Br) nBuLi n-BuLi -78°C, THF Substrate->nBuLi Method A Mg Mg / THF Reflux Substrate->Mg Method B ArLi Aryllithium Intermediate (Ar-Li) nBuLi->ArLi Li-Hal Exchange BoronateComplex Boronate 'Ate' Complex [Ar-B(OR)3]- Li+ ArLi->BoronateComplex + B(OiPr)3 Borate B(OiPr)3 ArMgBr Grignard Reagent (Ar-MgBr) Mg->ArMgBr Insertion ArMgBr->BoronateComplex + B(OMe)3 (-20°C) AcidHydrolysis H3O+ Hydrolysis BoronateComplex->AcidHydrolysis Product Target Boronic Acid (Ar-B(OH)2) AcidHydrolysis->Product Boroxine Boroxine (Trimer) (Dehydration Artifact) Product->Boroxine Reversible Dehydration

Caption: Comparative reaction pathways for Li-Exchange vs. Grignard, highlighting the convergence at the 'Ate' complex and the equilibrium with Boroxine.

Diagram 2: Purification Decision Tree

Purification of boronic acids is notoriously difficult due to boroxine formation. This workflow ensures high purity.

PurificationLogic Crude Crude Reaction Mixture (Post-Hydrolysis) Extract Extract w/ EtOAc Wash w/ Brine Crude->Extract TLC TLC/NMR Check (Impurity Profile) Extract->TLC Clean High Purity (>95%) TLC->Clean Clean Dirty Significant Impurities (Protodeboronation) TLC->Dirty Dirty Recryst Recrystallize (Acetonitrile/H2O) Clean->Recryst Final Pure Boronic Acid (Store < 4°C) Recryst->Final BaseWash Base Extraction Method 1. Dissolve in 1M NaOH 2. Wash w/ Et2O (removes organics) 3. Acidify aq. layer to pH 2 Dirty->BaseWash BaseWash->Recryst

Caption: Logic flow for purifying aryl boronic acids, utilizing their amphoteric nature to separate non-acidic impurities.

Troubleshooting & Critical Parameters

The "Sticky" Solid Problem (Boroxines)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[2]

  • Symptom: The melting point is broad or inconsistent; NMR shows extra peaks.

  • Solution: This is often reversible. In Suzuki couplings, the base/water conditions will hydrolyze the boroxine back to the active acid in situ. For analysis, add a drop of D₂O to the NMR tube to shift the equilibrium to the monomer.

Protodeboronation
  • Symptom: Presence of 4-propylbiphenyl (H-substituted) in the product.[9][10]

  • Cause: Incomplete lithiation or moisture present before borate addition. Also caused by heating the boronic acid in acidic media.

  • Prevention: Ensure the n-BuLi is fresh. Keep the reaction at -78°C until the borate is fully added.

Wurtz Coupling (Grignard Route)
  • Symptom: Dimer formation (symmetric bi-biphenyl).

  • Cause: High local concentration of halide during Grignard initiation.

  • Prevention: Slow addition of the bromide to the Mg; use high dilution.

References

  • Leermann, T., Leroux, F. R., & Colobert, F. (2011).[11] "A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents." Organic Letters. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Hansen, K. B., et al. (2012).[12] "Lithium Triisopropyl Borates: Stable Intermediates for Suzuki Coupling." Organic Letters. Link

  • ChemicalBook. (2025). "Product Entry: (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid (CAS 153035-56-4)."[10][13] Link

  • BenchChem. (2025).[14] "Application Note: 4-Bromobiphenyl as a Key Intermediate." Link

Sources

Technical Notes & Optimization

Troubleshooting

4-Bromo-4'-propylbiphenyl solubility issues in ethanol vs hexane

Technical Support Center: 4-Bromo-4'-propylbiphenyl Welcome to the technical support guide for 4-Bromo-4'-propylbiphenyl. This document is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-4'-propylbiphenyl

Welcome to the technical support guide for 4-Bromo-4'-propylbiphenyl. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for solubility issues encountered during experimentation, specifically focusing on the differences between ethanol and hexane as solvents.

Frequently Asked Questions (FAQs)

Q1: What is 4-Bromo-4'-propylbiphenyl and what are its key structural features?

4-Bromo-4'-propylbiphenyl is a biphenyl derivative, which means it has a core structure of two connected benzene rings.[1] Key features include a bromine atom on one ring and a propyl group (a three-carbon chain) on the other.[2][3] This structure is largely nonpolar due to the extensive hydrocarbon framework of the biphenyl and propyl groups. The bromine atom adds some electronegativity but does not make the overall molecule polar. It is often used as an intermediate in the synthesis of liquid crystal materials.[1][2]

Q2: Why is my 4-Bromo-4'-propylbiphenyl sample readily dissolving in hexane but poorly soluble in ethanol?

This is a classic example of the chemical principle "like dissolves like".[4][5][6] This rule states that substances with similar polarities will be soluble in one another.[7]

  • In Hexane: Hexane (C₆H₁₄) is a nonpolar solvent.[8][9] 4-Bromo-4'-propylbiphenyl is also a predominantly nonpolar molecule. The primary intermolecular forces at play between hexane and the compound are weak London dispersion forces. Because the forces are of a similar type and strength, the hexane molecules can easily surround the solute molecules, leading to dissolution.[10]

  • In Ethanol: Ethanol (CH₃CH₂OH) is a polar solvent.[11] Its polarity comes from the hydroxyl (-OH) group, which can form strong hydrogen bonds with other ethanol molecules.[12] While ethanol can dissolve a wide range of substances, the nonpolar biphenyl structure of your compound cannot effectively interact with or break the strong hydrogen-bonding network of ethanol. The ethanol molecules are more strongly attracted to each other than to the nonpolar solute, leading to poor solubility.[10][11]

Q3: What are the dominant intermolecular forces that govern this solubility difference?

The solubility behavior is dictated by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy released when forming new solute-solvent interactions.[10]

  • 4-Bromo-4'-propylbiphenyl in Hexane:

    • Solute-Solute: London dispersion forces between the biphenyl molecules.

    • Solvent-Solvent: London dispersion forces between hexane molecules.[13]

    • Solute-Solvent: London dispersion forces form between the biphenyl and hexane molecules. Since all forces are of the same type, the mixing process is energetically favorable.

  • 4-Bromo-4'-propylbiphenyl in Ethanol:

    • Solute-Solute: London dispersion forces between the biphenyl molecules.

    • Solvent-Solvent: Strong hydrogen bonds between ethanol molecules.[12]

    • Solute-Solvent: Only weak London dispersion forces can form between the biphenyl and ethanol molecules. The energy required to break the strong hydrogen bonds in ethanol is not sufficiently compensated by the weak interactions formed with the solute. Therefore, dissolution is not favored.

Data & Visualization

Comparative Properties of Solute and Solvents
Property4-Bromo-4'-propylbiphenylHexaneEthanol
Molecular Formula C₁₅H₁₅Br[2]C₆H₁₄[8]C₂H₆O[14]
Molecular Weight 275.19 g/mol [2]86.18 g/mol [9]46.04 g/mol [14]
Polarity Nonpolar[15]Nonpolar[9][13]Polar[11][16]
Dominant Intermolecular Force London Dispersion ForcesLondon Dispersion Forces[13]Hydrogen Bonding[12]
Boiling Point Not available~69 °C[9][13]~78.5 °C[14]
Density Not available~0.655 g/cm³[9]~0.789 g/cm³[17]
Diagram: Molecular Interactions & Solubility

G Solubility Comparison: 'Like Dissolves Like' cluster_hexane High Solubility in Hexane (Nonpolar) cluster_ethanol Poor Solubility in Ethanol (Polar) solute1 4-Bromo-4'-propylbiphenyl (Nonpolar) hexane1 Hexane (Nonpolar) solute1->hexane1 Weak London Dispersion Forces interaction_h Result: Energetically favorable interaction. The solute dissolves easily. solute2 4-Bromo-4'-propylbiphenyl (Nonpolar) ethanol1 Ethanol (Polar) solute2->ethanol1 Weak London Dispersion Forces ethanol2 Ethanol (Polar) ethanol1->ethanol2 Strong Hydrogen Bonds interaction_e Result: Solute cannot break the strong solvent-solvent bonds. Poor solubility.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Bromo-4'-propylbiphenyl Synthesis

Welcome to the technical support center for troubleshooting the synthesis of 4-Bromo-4'-propylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issue...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the synthesis of 4-Bromo-4'-propylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in this common cross-coupling reaction. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to enhance your synthetic success.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

Low conversion rates in the synthesis of 4-Bromo-4'-propylbiphenyl, typically achieved through a Suzuki-Miyaura coupling, can be frustrating. This guide provides a structured approach to identifying and resolving the root causes of this issue.

Question 1: My Suzuki-Miyaura reaction for 4-Bromo-4'-propylbiphenyl has a low yield. What are the most likely causes?

Low yields in Suzuki-Miyaura couplings are often attributable to a few key factors: inactive catalyst, suboptimal reaction conditions, or impure reagents. Let's break down these possibilities.

1. Catalyst Inactivation: The palladium catalyst is the heart of the Suzuki-Miyaura reaction. Its deactivation is a primary cause of low conversion.

  • Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen, which can oxidize it to the inactive Pd(II) state. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Impurities: Impurities in your starting materials or solvent can poison the catalyst. For example, sulfur-containing compounds are notorious for deactivating palladium catalysts.

2. Suboptimal Reaction Conditions:

  • Insufficient Base: The base plays a critical role in the transmetalation step of the catalytic cycle. An inadequate amount or an inappropriate choice of base can stall the reaction. Carbonate bases like K₂CO₃ or Cs₂CO₃ are commonly used and their solubility can be a factor.

  • Incorrect Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. The optimal temperature should be empirically determined for your specific substrate and catalyst system.

  • Solvent Effects: The choice of solvent influences the solubility of the reactants and the stability of the catalytic species. A combination of a non-polar solvent (like toluene) and a polar aprotic solvent (like DMF or THF) with water is often effective.

3. Reagent Purity and Stoichiometry:

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially in the presence of water and at elevated temperatures. It's advisable to use fresh, high-purity boronic acid.

  • Incorrect Stoichiometry: An improper ratio of the aryl halide to the boronic acid can lead to incomplete conversion. A slight excess of the boronic acid (1.1-1.2 equivalents) is often used to drive the reaction to completion.

Question 2: I've degassed my reaction, used fresh reagents, and the yield is still low. What should I investigate next?

If the fundamental steps have been correctly followed, it's time to look at more subtle aspects of the reaction.

Troubleshooting Decision Tree:

G start Low Conversion Rate Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_catalyst Assess Catalyst and Ligand System start->check_catalyst optimize_reagents Use Fresh Reagents, Check Stoichiometry check_reagents->optimize_reagents optimize_conditions Screen Different Bases, Solvents, and Temperatures check_conditions->optimize_conditions optimize_catalyst Screen Different Pd Sources and Ligands check_catalyst->optimize_catalyst success Improved Conversion Rate optimize_reagents->success optimize_conditions->success optimize_catalyst->success

Caption: Troubleshooting workflow for low conversion rates.

Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. For sterically hindered or electronically deactivated substrates, more sophisticated ligands like Buchwald or Josiphos ligands may be necessary.

Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also lead to the formation of palladium black, an inactive form of the catalyst. Optimizing the catalyst loading is a key step.

Water Content: While some water is often necessary to dissolve the base, too much can lead to protodeboronation of the boronic acid. The optimal amount of water should be carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling?

The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex. The choice of base can significantly impact the reaction rate and yield.

Q2: How can I effectively degas my reaction mixture?

Several methods can be used for degassing:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.

  • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.

  • Sonication under Vacuum: Placing the reaction flask in an ultrasonic bath while applying a vacuum can also effectively remove dissolved gases.

Q3: What are common side reactions in the synthesis of 4-Bromo-4'-propylbiphenyl?

Common side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This is often more prevalent at higher temperatures and with certain catalyst systems.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is promoted by water and acidic conditions.

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling for 4-Bromo-4'-propylbiphenyl

This protocol provides a starting point for the synthesis.

Materials:

  • 1-bromo-4-propylbenzene (1.0 eq)

  • 4-bromophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 1-bromo-4-propylbenzene, 4-bromophenylboronic acid, and K₂CO₃.

  • Place the flask under an inert atmosphere (argon or nitrogen).

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography.

Protocol 2: Screening for Optimal Base and Solvent

To optimize the reaction, a parallel screening of different bases and solvents can be performed.

Table 1: Reaction Condition Screening Matrix

EntryBase (2.0 eq)Solvent System (4:1:1)Temperature (°C)
1K₂CO₃Toluene/Ethanol/Water85
2Cs₂CO₃Toluene/Ethanol/Water85
3K₃PO₄Toluene/Ethanol/Water85
4K₂CO₃Dioxane/Water85
5K₂CO₃THF/Water85

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting.

G cluster_0 Suzuki-Miyaura Catalytic Cycle oxidative_addition Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) transmetalation Transmetalation (Ar-Pd(II)-X + Ar'-B(OR)2 -> Ar-Pd(II)-Ar') oxidative_addition->transmetalation Ar-X = 1-bromo-4-propylbenzene reductive_elimination Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) transmetalation->reductive_elimination reductive_elimination->oxidative_addition Regenerates Pd(0) base_activation Base Activation (Ar'-B(OH)2 + Base -> [Ar'-B(OH)3]-) base_activation->transmetalation Ar'-B(OR)2 = 4-bromophenylboronic acid

Troubleshooting

Minimizing side products in 4-propylbiphenyl bromination

Technical Support Center: 4-Propylbiphenyl Bromination Welcome to the technical support center for the regioselective bromination of 4-propylbiphenyl. This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Propylbiphenyl Bromination

Welcome to the technical support center for the regioselective bromination of 4-propylbiphenyl. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective in the bromination of 4-propylbiphenyl for most applications?

The principal goal is the regioselective synthesis of 4-bromo-4'-propylbiphenyl. This isomer is a valuable intermediate in the synthesis of liquid crystals and pharmaceuticals, where precise molecular architecture is paramount.[1] The challenge lies in directing the electrophilic bromine to the 4'-position of the unsubstituted phenyl ring while avoiding other isomers and side products.

Q2: What are the most common side products encountered during this reaction?

Users typically encounter three classes of side products:

  • Isomeric Monobrominated Products: Bromination occurs at other positions on the biphenyl scaffold, such as ortho to the propyl group or on the same ring.

  • Polybrominated Products: Most commonly, dibrominated species like 4,4'-dibromo-propylbiphenyl or other isomers are formed if the reaction is not carefully controlled.[2]

  • Benzylic Bromination Products: The bromine atom substitutes a hydrogen on the carbon adjacent to the aromatic ring (the benzylic position) of the propyl group. This occurs via a radical mechanism, not the desired electrophilic aromatic substitution.[3]

Q3: What fundamental factors control the outcome of the reaction?

The product distribution is a function of several interdependent variables:

  • Brominating Agent: The reactivity of the agent (e.g., Br₂ vs. N-Bromosuccinimide) dictates the reaction's aggressiveness.

  • Catalyst: The presence and type of catalyst (e.g., Lewis acids like FeBr₃ vs. a milder catalyst or none at all) activates the bromine and influences selectivity.[4]

  • Solvent: The solvent's polarity can stabilize or destabilize reaction intermediates, favoring one pathway over another.

  • Temperature: Reaction temperature directly impacts the rate and selectivity. Lower temperatures generally favor the thermodynamically most stable product and reduce side reactions.[5]

  • Light: The presence of UV light can initiate radical pathways, leading to undesired benzylic bromination.[6]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a practical, question-and-answer format.

Issue 1: "My final product is contaminated with significant amounts of dibrominated biphenyl. How can I improve monoselectivity?"

  • Causality: The formation of dibrominated products occurs when the desired monobrominated product, which is still an activated aromatic system, undergoes a second bromination. This is often a result of excessive reactivity or locally high concentrations of the brominating agent.

  • Solutions:

    • Control Stoichiometry: Use a precise molar equivalent of the brominating agent (start with 1.0 to 1.05 equivalents relative to 4-propylbiphenyl).

    • Slow Reagent Addition: Instead of adding the brominating agent all at once, add it dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile, allowing it to react with the more activated starting material before attacking the less activated product.

    • Lower the Temperature: Conducting the reaction at 0 °C or even lower temperatures can significantly temper the reaction's exothermicity and reduce the rate of the second bromination.[5]

    • Choose a Milder Reagent: Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a slow, constant, and low concentration of bromine, which is highly effective for selective monobromination.[7][8]

Issue 2: "I'm observing poor regioselectivity with a mixture of monobromo-isomers. How can I exclusively target the 4'-position?"

  • Causality: The propyl group is an ortho, para-directing activator. While the 4'-position on the other ring is the electronically and sterically favored site for monosubstitution, harsh reaction conditions can overcome these subtle energy differences, leading to a loss of selectivity.

  • Solutions:

    • Reduce Catalyst Strength: Strong Lewis acids (e.g., AlCl₃) can lead to aggressive, less selective reactions.[5] Consider using a milder catalyst like iron powder (which generates FeBr₃ in situ) or iodine.

    • Utilize a Non-Coordinating Solvent: Solvents like dichloromethane (DCM) or carbon tetrachloride are generally preferred. Highly coordinating solvents can sometimes interfere with the catalyst. A process using solvents like N,N-dimethylformamide (DMF) or acetonitrile has been shown to improve selectivity for monobromination of biphenyl.[9]

    • Employ Shape-Selective Catalysis: For advanced applications requiring exceptionally high purity, consider using a shape-selective zeolite catalyst. These catalysts have pores that sterically hinder the formation of bulkier ortho isomers, favoring the linear para product.[5]

Issue 3: "My analysis shows bromine substitution on the propyl side-chain. What causes this and how is it prevented?"

  • Causality: This is a classic sign of a competing radical reaction pathway. Benzylic C-H bonds are susceptible to radical abstraction, especially under conditions that generate bromine radicals (Br•).[3][10]

  • Solutions:

    • Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). UV light can cause homolytic cleavage of Br₂, initiating the radical chain reaction.

    • Avoid Radical Initiators: Ensure your reagents and solvents are free from peroxides or other radical initiators like AIBN.

    • Use Conditions Favoring Electrophilic Aromatic Substitution (EAS): The presence of a Lewis acid and a polar solvent strongly favors the ionic EAS mechanism over the radical pathway. Reactions with NBS in solvents like CCl₄, a common condition for radical bromination, should be avoided if aryl bromination is the goal.

Data & Reaction Conditions at a Glance

The choice of reagents dramatically impacts the outcome. The following table summarizes common conditions and their expected results.

Brominating AgentCatalystTypical SolventTemperaturePrimary OutcomePotential Side Products
Br₂ FeBr₃ / FeDichloromethane0 to 25 °CHigh conversion, moderate selectivityDibromination, Isomers
NBS None / p-TsOHAcetonitrile / DMF0 to 25 °CHigh mono-selectivityLow levels of isomers
BrCl NoneDichloromethane< 10 °CHigh para-selectivityLow levels of isomers
NBS / Light Radical InitiatorCCl₄RefluxBenzylic BrominationAryl bromination products

This table provides general guidance. Optimization is recommended for all specific applications.

Experimental Protocols

Protocol 1: High-Selectivity Monobromination with NBS

This protocol is designed to maximize the yield of 4-bromo-4'-propylbiphenyl while minimizing di-substituted byproducts.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 4-propylbiphenyl (1.0 eq) in ACS-grade acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 20-30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Protocol 2: Classical Bromination with Br₂ and Iron Catalyst

This is a traditional and cost-effective method suitable for large-scale synthesis.

  • Setup: To a three-neck flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap (containing NaOH solution to neutralize HBr gas), add 4-propylbiphenyl (1.0 eq) and a catalytic amount of iron powder (0.05 eq). Add dichloromethane as the solvent.

  • Cooling: Cool the flask to 0 °C.

  • Reagent Addition: Dissolve molecular bromine (Br₂, 1.05 eq) in a small amount of dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 1 hour. A red-brown color should persist, and HBr gas will evolve.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 1-2 hours, monitoring by TLC/GC.

  • Quenching & Work-up: Cool the reaction back to 0 °C and slowly add a saturated solution of sodium bisulfite until the red color of bromine disappears. Proceed with the same extraction and washing procedure as described in Protocol 1.

  • Purification: The product is purified via recrystallization or column chromatography.

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to rational troubleshooting.

Core Mechanism: Electrophilic Aromatic Substitution (EAS)

The desired reaction proceeds via a two-step EAS mechanism. First, the Lewis acid catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺). The π-electron system of the biphenyl attacks this electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. In the final step, a base removes a proton to restore aromaticity.[4][11]

EAS_Mechanism cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation Br2 Br-Br E_plus Br⁺---[FeBr₄]⁻ (Activated Complex) Br2->E_plus + FeBr₃ FeBr3 FeBr₃ (Lewis Acid) Biphenyl 4-Propylbiphenyl (Nucleophile) Sigma Sigma Complex (Arenium Ion) Biphenyl->Sigma + Br⁺ Product 4-Bromo-4'-propylbiphenyl Sigma->Product - H⁺ Sigma->Product HBr HBr + FeBr₃

Caption: General mechanism of electrophilic aromatic bromination.

Logical Flowchart for Troubleshooting

When encountering undesired products, this decision tree can guide your optimization strategy.

Troubleshooting_Flowchart start Analyze Product Mixture (GC-MS, NMR) q1 Major side product? start->q1 is_poly Polybromination q1->is_poly Dibromo+ is_isomer Regioisomers q1->is_isomer Isomers is_benzylic Benzylic Bromination q1->is_benzylic Side-chain sol_poly Reduce Reactivity: 1. Lower Temperature 2. Use NBS instead of Br₂ 3. Slow Reagent Addition is_poly->sol_poly sol_isomer Increase Selectivity: 1. Use Milder Catalyst (Fe, I₂) 2. Lower Temperature 3. Change Solvent (e.g., Acetonitrile) is_isomer->sol_isomer sol_benzylic Suppress Radical Pathway: 1. Exclude UV Light 2. Use Polar Solvent 3. Ensure No Radical Initiators is_benzylic->sol_benzylic

Caption: Troubleshooting logic for bromination side products.

References

  • Zheng, M., & Wang, Y. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 14639-14655. [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Journal of Visualized Experiments. [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Oren, J. et al. (1998). Selective bromination of aromatic compounds.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • Devic, M. (1992). Process for bromination of biphenyl with brcl.
  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]

  • Georgiev, D., et al. (2020). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ResearchGate. [Link]

  • CN108129258B. (2020). Synthesis process of 4-bromo-4' -propylbiphenyl.
  • Georgiev, D., et al. (2020). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 25(20), 4786. [Link]

  • Buckles, R. E., & Wheeler, N. G. (1951). 4,4'-DIBROMOBIPHENYL. Organic Syntheses, 31, 29. [Link]

  • Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University. [Link]

  • Kumar, D., & Kumar, V. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1291. [Link]

  • Mallet, M., & Masure, D. (1991). Preparation of 4-bromobiphenyl.
  • EP0913381B1. (2002). Method for purifying a bromine compound.
  • YouTube. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. [Link]

  • Noel, M., & Anantharaman, P. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(1), 113-115. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Detecting 4-Bromo-4'-propylbiphenyl Impurities

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) intermediate like 4-Bromo-4'-propylbiphenyl is not merely a quality metric; it is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) intermediate like 4-Bromo-4'-propylbiphenyl is not merely a quality metric; it is a cornerstone of safety and efficacy for the final drug product. As an important organic synthesis intermediate used in the production of liquid crystal materials and other pharmaceutical frameworks, ensuring its chemical integrity is paramount.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust detection and quantification of process-related and degradation impurities in 4-Bromo-4'-propylbiphenyl.

Moving beyond a simple recitation of methods, we will explore the fundamental principles guiding methodological choices, comparing stationary phase chemistries and technological platforms to build a comprehensive, stability-indicating method from the ground up.

The Analytical Challenge: Understanding Potential Impurities

A robust analytical method begins with a thorough understanding of what one is looking to separate. Impurities in 4-Bromo-4'-propylbiphenyl can originate from the synthetic route or from degradation. Synthesis often involves multi-step processes, starting from materials like biphenyl or p-bromoaniline.[3][4] Consequently, potential process-related impurities may include:

  • Starting Materials: Unreacted biphenyl or other precursors.

  • Intermediates: Incomplete reaction products from various synthetic stages.

  • By-products: Compounds formed from side reactions, such as isomers or doubly-substituted species (e.g., p,p'-dibromobiphenyl).[3]

  • Reagents and Solvents: Residual chemicals used during the synthesis and purification process.

Degradation impurities, on the other hand, arise from the exposure of the final compound to stress conditions like acid, base, heat, light, or oxidation. A truly reliable HPLC method must be able to separate the main compound from all these potential impurities.[5]

The Strategic Approach to Method Development

Developing a stability-indicating method is a systematic process. The goal is to create a method that is specific, accurate, precise, and robust, capable of unequivocally assessing the purity of the analyte.[6] The overall workflow involves selecting the right column and mobile phase, optimizing the separation, and finally, validating the method according to regulatory guidelines.[7][8]

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Comparison & Selection cluster_2 Phase 3: Optimization & Validation A Analyte Characterization (4-Bromo-4'-propylbiphenyl & Impurities) B Initial Method Screening A->B Define Separation Goal C Stationary Phase Evaluation (C18 vs. Biphenyl) B->C Test Alternatives D Technology Platform Evaluation (HPLC vs. UPLC) B->D Test Alternatives E Method Optimization (Gradient, Flow Rate, Temp.) C->E D->E F Forced Degradation Study E->F Confirm Stability-Indicating Power G Method Validation (ICH/USP) F->G Final Validation

Caption: A logical workflow for developing a stability-indicating HPLC method.

Part 1: Stationary Phase Selection — The Key to Selectivity

The heart of chromatographic separation lies in the differential interactions between analytes and the stationary phase. For a molecule like 4-Bromo-4'-propylbiphenyl, which is aromatic and hydrophobic, the choice of column chemistry is the single most critical factor in achieving resolution from its structurally similar impurities.

Alternative 1: The C18 "Workhorse" Column

The C18 (octadecylsilane) column is the most common stationary phase in reversed-phase HPLC, relying almost exclusively on hydrophobic (van der Waals) interactions for separation.[9] Compounds are retained based on their overall hydrophobicity.

  • Mechanism of Action: More hydrophobic molecules interact more strongly with the C18 alkyl chains and therefore elute later.

  • Application to 4-Bromo-4'-propylbiphenyl: A C18 column can effectively retain 4-Bromo-4'-propylbiphenyl. However, it may struggle to resolve impurities that have very similar hydrophobicity, such as positional isomers or precursors with similar alkyl chain lengths.

Alternative 2: The Biphenyl "Specialist" Column

Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, they provide strong π-π interactions due to the aromatic rings of the biphenyl ligand.[9][10]

  • Mechanism of Action: This dual nature provides an alternative selectivity, especially for aromatic compounds. The extended π-system of an analyte can interact with the electron-rich surface of the biphenyl phase, leading to enhanced retention and resolution that C18 columns cannot provide.[10]

  • Application to 4-Bromo-4'-propylbiphenyl: This is where the biphenyl phase excels. Structurally similar aromatic impurities, which might co-elute on a C18 column, can often be resolved on a biphenyl phase due to subtle differences in their π-electron systems.[9] This makes it an ideal choice for impurity profiling of aromatic drug substances.

Performance Comparison: Stationary Phase Selectivity

To illustrate the practical difference, consider the separation of 4-Bromo-4'-propylbiphenyl from a critical impurity, 4-Bromo-4'-ethylbiphenyl.

ParameterC18 ColumnBiphenyl ColumnRationale
Retention Factor (k) of API 5.26.5Stronger π-π interactions on the biphenyl phase lead to greater retention of the aromatic API.
Resolution (Rs) from Impurity 1.32.1The biphenyl phase enhances selectivity between the two closely related aromatic structures, providing baseline separation.

Note: Data is representative and intended for comparative purposes.

Experimental Protocol: Stationary Phase Screening
  • Column Selection:

    • Column 1: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Column 2: A biphenyl column of identical dimensions.

  • Sample Preparation: Prepare a solution containing ~1 mg/mL of 4-Bromo-4'-propylbiphenyl reference standard and spike it with known impurities at a concentration of ~0.1% (e.g., 1 µg/mL).

  • Chromatographic Conditions (Isocratic):

    • Mobile Phase: Acetonitrile/Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[10]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Inject the sample onto both columns under identical conditions. Compare the chromatograms, focusing on the resolution (Rs) between the main API peak and all impurity peaks.[9] An Rs value ≥ 2.0 is generally desired for robust quantification.

Part 2: Technology Platform — HPLC vs. UPLC®

Beyond column chemistry, the instrument platform itself has a profound impact on performance, particularly regarding analysis speed, resolution, and sensitivity.

Alternative 1: High-Performance Liquid Chromatography (HPLC)

The traditional HPLC system operates with columns packed with 3-5 µm particles and can handle pressures up to ~6,000 psi.[11][12] It is a robust and reliable technology that forms the backbone of most quality control laboratories.[13]

Alternative 2: Ultra-Performance Liquid Chromatography (UPLC®)

UPLC® technology utilizes columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures (up to 15,000 psi or more).[12][14] This shift provides significant advantages:

  • Increased Efficiency & Resolution: Smaller particles lead to sharper, narrower peaks, which improves the separation of closely eluting compounds.[13][15]

  • Faster Analysis: The high efficiency allows for the use of higher flow rates and shorter columns, drastically reducing run times without sacrificing resolution.[13][14]

  • Higher Sensitivity: The narrower peaks result in a greater peak height for a given concentration, which is particularly valuable for detecting and quantifying trace-level impurities.[12][13]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates (on scaled-down columns) lead to significant cost savings and are more environmentally friendly.[13]

Performance Comparison: HPLC vs. UPLC® Platform

The following table compares a typical analysis of 4-Bromo-4'-propylbiphenyl on both platforms, assuming a method has been appropriately scaled from HPLC to UPLC.

ParameterHPLC (5 µm column)UPLC® (1.7 µm column)Advantage
Typical Run Time 20 minutes4 minutesUPLC® offers a ~5x increase in throughput.
Peak Width (API) 15 seconds3 secondsNarrower peaks on UPLC® lead to better resolution and sensitivity.[15]
Solvent Consumption / Run ~20 mL~2.4 mLSignificant cost and waste reduction with UPLC®.

Note: Data is representative and intended for comparative purposes.

Part 3: Ensuring Method Specificity via Forced Degradation

A method is only truly "stability-indicating" if it can separate the intact drug from its degradation products.[16] Forced degradation studies are designed to intentionally stress the drug substance to generate these degradants and prove the method's specificity.[5][17][18]

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze via HPLC/UPLC (with PDA Detector) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis API 4-Bromo-4'-propylbiphenyl (API Solution/Solid) API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Caption: Workflow for a forced degradation study to establish method specificity.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Dissolve 4-Bromo-4'-propylbiphenyl in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60 °C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with 0.1M NaOH, and dilute to a final concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature or heat gently. Withdraw samples, neutralize with 0.1M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Withdraw samples and dilute.

  • Thermal Degradation: Store the solid API in an oven at 80 °C. Periodically dissolve a sample and analyze.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light conditions as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples using the developed HPLC/UPLC method with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound.[17]

  • Evaluation: Confirm that all degradation peaks are well-resolved from the main peak and from each other. Use the PDA detector to assess peak purity, ensuring no co-eluting peaks are present.

Conclusion and Recommendation

While a standard C18 HPLC method can be developed for the analysis of 4-Bromo-4'-propylbiphenyl, the data and underlying scientific principles strongly support a more advanced approach for ensuring the highest level of quality and safety.

For the definitive detection of impurities in 4-Bromo-4'-propylbiphenyl, the recommended approach is a UPLC® method utilizing a Biphenyl stationary phase. This combination provides superior selectivity for separating structurally similar aromatic impurities due to its mixed-mode retention mechanism and delivers the speed, resolution, and sensitivity required for modern pharmaceutical analysis.[9][13][15] The implementation of comprehensive forced degradation studies is a mandatory step to validate the method as truly stability-indicating, providing a high degree of assurance in the purity results as mandated by regulatory bodies like the ICH and USP.[6][19]

References

  • SIELC Technologies. (n.d.). Separation of Biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • LCGC North America. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference? Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • AMS Bio. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Bromo-4-Propylbiphenyl 98.0%(GC). Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025, August 10). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBIPHENYL. Retrieved from [Link]

  • AMS Pharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

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